molecular formula C6H11N3S2 B3277541 5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 66180-54-9

5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B3277541
CAS RN: 66180-54-9
M. Wt: 189.3 g/mol
InChI Key: PNMTZZAQALWEPL-UHFFFAOYSA-N
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Description

The compound “5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol” is also known as 2-Amino-5-isobutyl-4-[5-phosphono-2-furanyl]thiazole . It is a derivative of thiadiazole, a class of organic compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .

Scientific Research Applications

Antibacterial and Antifungal Activities

Studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities. For example, the synthesis of 6-aryl-3-(4-isopropylphenyl)[1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles has shown interesting antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Corrosion Inhibition

The compound has also been found to be an effective corrosion inhibitor. A study on the corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on mild steel in hydrochloric acid medium has provided insights into its potential use in protecting metals from corrosion, offering a sustainable solution for industries (Ouici et al., 2017).

Material Science

In material science, the immobilization of 5-amino-1,3,4-thiadiazole-thiol onto silica gel surfaces has been explored, showcasing its application in the development of novel materials with potential uses in catalysis, adsorption, and sensor technology (Prado et al., 2004).

Antioxidant Activity

Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles synthesized for antioxidant behavior indicate the compound's utility in combating oxidative stress, with some derivatives showing promising antioxidant activity (El Ashry et al., 2019).

Polyurethane Development

The inclusion of 5-amino-1,3,4-thiadiazole-2-thiol in the synthesis of new polyurethanes has been researched, highlighting improved thermal, mechanical, and dielectric properties. This suggests its application in creating advanced polyurethane materials for biomedical and other applications (Oprea, Potolinca, & Oprea, 2021).

Heavy Metal Detection

Furthermore, the functionalization of magnetic nanocomposites with 5-amino-1,3,4-thiadiazole-2-thiol has been used to develop fluorescent probes for the detection of heavy metal ions like Hg2+ in water samples, demonstrating its potential in environmental monitoring (Mir et al., 2018).

properties

IUPAC Name

5-(2-methylpropylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-4(2)3-7-5-8-9-6(10)11-5/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMTZZAQALWEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol

CAS RN

66180-54-9
Record name 5-[(2-methylpropyl)amino]-1,3,4-thiadiazole-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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